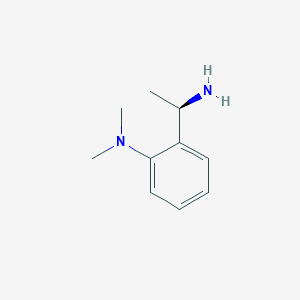
(R)-2-(1-Aminoethyl)-N,N-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(1-Aminoethyl)-N,N-dimethylaniline is a chiral amine compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes an aminoethyl group attached to a dimethylaniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-Aminoethyl)-N,N-dimethylaniline can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone precursor using chiral catalysts or biocatalysts such as ω-transaminases . The reaction conditions typically include the use of solvents like ethanol or water, and the reaction is carried out at moderate temperatures to ensure high enantioselectivity.
Industrial Production Methods
In industrial settings, the production of ®-2-(1-Aminoethyl)-N,N-dimethylaniline often involves the use of biocatalytic processes due to their efficiency and environmental friendliness. Enzymes such as ω-transaminases are engineered to enhance their catalytic efficiency and stability, allowing for large-scale production of the compound with high enantiomeric purity .
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(1-Aminoethyl)-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines, while reduction can produce secondary amines. Substitution reactions can introduce various functional groups onto the aromatic ring, enhancing the compound’s versatility .
Applications De Recherche Scientifique
®-2-(1-Aminoethyl)-N,N-dimethylaniline has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a ligand in enzyme studies and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Mécanisme D'action
The mechanism by which ®-2-(1-Aminoethyl)-N,N-dimethylaniline exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral center plays a crucial role in its binding affinity and specificity. For instance, in enzymatic reactions, the compound forms an external aldimine with the coenzyme pyridoxal-5′-phosphate (PLP), leading to the formation of a quinonoid intermediate and subsequent product formation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-4-(1-Aminoethyl)phenol
- ®-(+)-1-(1-Naphthyl)ethylamine
- (S)-1-Amino-1-phenylpropane
Uniqueness
®-2-(1-Aminoethyl)-N,N-dimethylaniline stands out due to its specific structural features and chiral properties. Compared to similar compounds, it offers unique reactivity and selectivity in asymmetric synthesis, making it a valuable tool in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C10H16N2 |
|---|---|
Poids moléculaire |
164.25 g/mol |
Nom IUPAC |
2-[(1R)-1-aminoethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C10H16N2/c1-8(11)9-6-4-5-7-10(9)12(2)3/h4-8H,11H2,1-3H3/t8-/m1/s1 |
Clé InChI |
CCKNJZLEZJEYDL-MRVPVSSYSA-N |
SMILES isomérique |
C[C@H](C1=CC=CC=C1N(C)C)N |
SMILES canonique |
CC(C1=CC=CC=C1N(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















